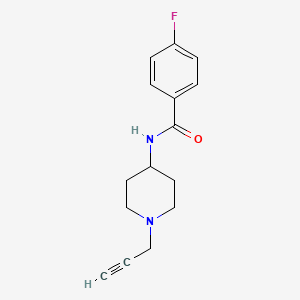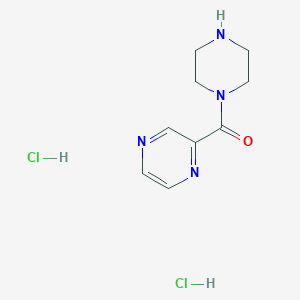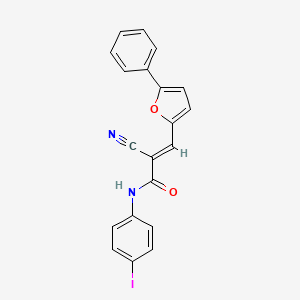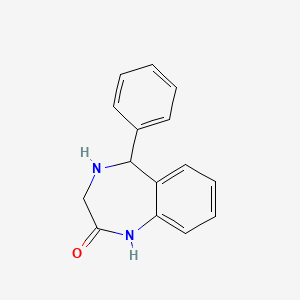![molecular formula C10H10O3 B2733079 [4-(2-Propenoyloxy)phenyl]methanol CAS No. 170108-96-0](/img/structure/B2733079.png)
[4-(2-Propenoyloxy)phenyl]methanol
Descripción general
Descripción
[4-(2-Propenoyloxy)phenyl]methanol: is an organic compound that belongs to the class of phenylmethanols It features a phenyl ring substituted with a propenoyloxy group and a hydroxymethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [4-(2-Propenoyloxy)phenyl]methanol typically involves the esterification of 4-hydroxybenzyl alcohol with acrylic acid or its derivatives. The reaction is usually catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an appropriate solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: [4-(2-Propenoyloxy)phenyl]methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form [4-(2-Propenoyloxy)phenyl]methane.
Substitution: It can participate in nucleophilic substitution reactions, particularly at the hydroxyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium hydroxide or potassium carbonate can facilitate substitution reactions.
Major Products:
Oxidation: Formation of [4-(2-Propenoyloxy)phenyl]carboxylic acid.
Reduction: Formation of [4-(2-Propenoyloxy)phenyl]methane.
Substitution: Formation of various substituted phenylmethanols depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry:
Polymer Science: [4-(2-Propenoyloxy)phenyl]methanol can be used as a monomer in the synthesis of polymers with specific properties, such as enhanced thermal stability and mechanical strength.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine:
Drug Development: The compound’s structure allows for modifications that can lead to the development of new pharmaceuticals with potential therapeutic effects.
Biochemical Research: It can be used in studies involving enzyme interactions and metabolic pathways.
Industry:
Coatings and Adhesives: Due to its reactive functional groups, this compound is used in the formulation of coatings and adhesives with improved performance characteristics.
Material Science: It is utilized in the development of advanced materials with specific properties, such as conductivity and durability.
Mecanismo De Acción
The mechanism of action of [4-(2-Propenoyloxy)phenyl]methanol largely depends on its application. In biochemical contexts, it may interact with enzymes or receptors, influencing metabolic pathways. The propenoyloxy group can undergo polymerization reactions, forming cross-linked networks in materials science applications. The hydroxymethyl group can participate in hydrogen bonding, affecting the compound’s solubility and reactivity.
Comparación Con Compuestos Similares
[4-(2-Propenoyloxy)phenyl]ethanol: Similar structure but with an ethyl group instead of a hydroxymethyl group.
[4-(2-Propenoyloxy)phenyl]acetone: Contains a ketone group instead of a hydroxymethyl group.
Uniqueness:
Functional Groups:
Versatility: Its ability to undergo various chemical reactions and its applications in multiple fields highlight its versatility compared to similar compounds.
Propiedades
IUPAC Name |
[4-(hydroxymethyl)phenyl] prop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c1-2-10(12)13-9-5-3-8(7-11)4-6-9/h2-6,11H,1,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLOBZHKTBAJESJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)OC1=CC=C(C=C1)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
170108-96-0 | |
| Record name | 4-(hydroxymethyl)phenyl prop-2-enoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Tert-butyl (4aR,7aS)-6,6-dioxo-2,3,4a,5,7,7a-hexahydro-1H-thieno[3,4-b]pyrazine-4-carboxylate](/img/structure/B2732996.png)


![5-{[(3-Fluorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-amine](/img/structure/B2732999.png)

![N,N-dibenzyl-1-(3-methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2733002.png)



![2-(methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)-N-(2-(thiophen-2-yl)ethyl)acetamide](/img/structure/B2733014.png)
![4-[(3,4-Dichlorobenzyl)oxy]-3-ethoxybenzoic acid](/img/structure/B2733015.png)
![N-[2-(3-Chlorophenoxy)ethyl]-N-methylsulfamoyl fluoride](/img/structure/B2733016.png)
![N-allyl-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2733017.png)
![5-[(butylamino)methyl]-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B2733019.png)
